molecular formula C7H12N2O2 B14237261 (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione CAS No. 625111-97-9

(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione

Cat. No.: B14237261
CAS No.: 625111-97-9
M. Wt: 156.18 g/mol
InChI Key: ZUYPRBNQYTZYIK-CRCLSJGQSA-N
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Description

(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a five-membered imidazolidine ring with two ketone groups at positions 2 and 4, and a butan-2-yl substituent at position 5. The stereochemistry of the compound is defined by the (5R) and (2S) configurations, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable alkylating agent in the presence of a catalyst. The reaction proceeds through a series of steps including nucleophilic addition, tautomerization, and cyclization to form the imidazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, imidazolidine-2,4-diols, and other functionalized imidazolidines depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinediones and imidazole derivatives, such as:

  • Imidazolidine-2,4-dione
  • 5-methylimidazolidine-2,4-dione
  • 5-ethylimidazolidine-2,4-dione

Uniqueness

What sets (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione apart is its specific stereochemistry and the presence of the butan-2-yl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

625111-97-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)/t4-,5+/m0/s1

InChI Key

ZUYPRBNQYTZYIK-CRCLSJGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)NC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)NC(=O)N1

Origin of Product

United States

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